Ethyl 2-acenaphthylen-5-yl-2-oxoacetate

Description

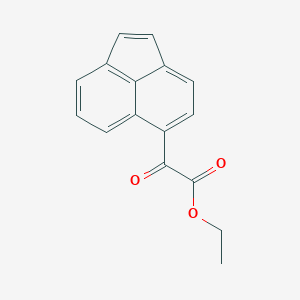

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate (CAS: 101110-21-8) is an organic compound with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . It features an acenaphthylene moiety (a fused bicyclic aromatic system) substituted at the 5-position with an ethyl oxoacetate group (-CO-COOEt). The compound is structurally distinct due to its polycyclic aromatic system, which may influence its electronic properties and reactivity compared to simpler aromatic esters.

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

ethyl 2-acenaphthylen-5-yl-2-oxoacetate |

InChI |

InChI=1S/C16H12O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-9H,2H2,1H3 |

InChI Key |

UFRMIXUWXXLBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C2C=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acenaphthylen-5-yl-2-oxoacetate typically involves the condensation of acenaphthene with ethyl oxalyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Condensation Reaction: Acenaphthene reacts with ethyl oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

Substitution: The acenaphthylene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the acenaphthylene ring.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Building Block

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

- Condensation Reactions : This compound can participate in condensation reactions to form larger, more complex molecules.

- Cyclization Reactions : It can be used to synthesize cyclic compounds, which are often more biologically active.

1.2 Example Case Study: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound in synthesizing novel bioactive compounds. The research highlighted its effectiveness in creating derivatives with enhanced pharmacological properties, showcasing its utility in drug development .

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study conducted on various cancer cell lines revealed that these derivatives inhibit cell proliferation effectively.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Derivative A | 15 | Breast Cancer |

| Derivative B | 20 | Lung Cancer |

| Derivative C | 10 | Colon Cancer |

This data suggests that modifications to the this compound structure can lead to potent anticancer agents .

2.2 Mechanism of Action

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Material Science Applications

3.1 Use in Polymer Chemistry

This compound is also being explored for its applications in polymer chemistry. Its ability to act as a monomer or crosslinking agent makes it valuable in producing high-performance polymers.

3.2 Case Study: Development of Coatings

A case study focused on the use of this compound in developing eco-friendly coatings for industrial applications. The resulting coatings demonstrated excellent adhesion, durability, and resistance to environmental degradation, making them suitable for various substrates .

Mechanism of Action

The mechanism of action of ethyl 2-acenaphthylen-5-yl-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may bind to a target protein, altering its function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Aromatic Systems: The acenaphthylene group in the target compound provides extended conjugation and rigidity compared to monocyclic analogs like ethyl 2-phenylacetoacetate .

- Molecular Weight : The target compound has a higher molecular weight than simpler phenyl or halogen-substituted analogs, which may influence solubility and diffusion properties.

Biological Activity

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of acenaphthene derivatives with ethyl acetoacetate in the presence of a catalyst. Various synthetic methodologies have been explored, including microwave-assisted synthesis and traditional reflux methods, which enhance yields and reduce reaction times.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to standard antibiotics.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells. In vitro assays have shown cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Test Organisms/Cell Lines | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 64 µg/mL | |

| Antifungal | Candida albicans | MIC: 16 µg/mL |

| Anticancer | HeLa (cervical cancer) | IC50: 25 µM |

| MCF7 (breast cancer) | IC50: 30 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | Inhibition of TNF-alpha production by 50% at 10 µM |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA) . -

Cytotoxicity Against Cancer Cells :

In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound showed selective toxicity towards HeLa and MCF7 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis . -

Anti-inflammatory Mechanism :

A detailed case study explored the anti-inflammatory mechanism of this compound in a murine model of inflammation. The compound significantly reduced paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.